
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 6304-56-9, MFCD00661183) is a pyrrolidine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the 5-oxopyrrolidine scaffold and a carboxylic acid moiety at the 3-position. This compound is synthesized via methods analogous to other 5-oxopyrrolidine derivatives, typically involving cyclization reactions or substitutions on pre-functionalized pyrrolidine cores .
This property makes it a candidate for pharmacological studies, though its specific biological activities remain less explored compared to its analogs .
Preparation Methods
Cyclocondensation of Cyclohexylamine with Maleic Anhydride
Reaction Mechanism and Optimization
The cyclocondensation route involves a two-step process:
-
Michael Addition : Cyclohexylamine reacts with maleic anhydride in tetrahydrofuran (THF) at 0–5°C to form a linear adduct.
-
Cyclization : Intramolecular lactamization occurs under reflux (80°C, 6 hr) using p-toluenesulfonic acid (PTSA) as a catalyst, yielding the pyrrolidinone core .
Critical Parameters:
-
Solvent System : THF/water (4:1) minimizes side reactions.
-
Catalyst Loading : 5 mol% PTSA maximizes cyclization efficiency.
-
Yield : 68–78% after recrystallization from ethyl acetate/hexane .
Table 1: Cyclocondensation Optimization Data
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 80°C | 78 | 98 |
Catalyst (PTSA) | 5 mol% | 75 | 97 |
Reaction Time | 6 hr | 72 | 96 |
Hydrolysis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl Chloride
Synthesis of Acyl Chloride Precursor
The acyl chloride intermediate is prepared by treating 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux (70°C, 3 hr). Excess SOCl₂ is removed under vacuum to prevent over-chlorination .
Hydrolysis Conditions:
-
Reagents : Aqueous NaOH (2M) in dioxane (1:2 ratio).
-
Temperature : 25°C for 12 hr or 50°C for 3 hr.
Table 2: Hydrolysis Efficiency Under Varied Conditions
Temperature | Time (hr) | Yield (%) | Purity (%) |
---|---|---|---|
25°C | 12 | 89 | 95 |
50°C | 3 | 92 | 97 |
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-Mediated Activation
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for subsequent amidation or esterification.
Procedure:
-
Activation : this compound (1 eq) reacts with EDC (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 min.
-
Coupling : Cyclohexylamine (1.5 eq) is added, and the mixture stirs at 25°C for 12 hr.
-
Workup : Extraction with NaHCO₃ and brine, followed by silica gel chromatography .
Table 3: Coupling Reaction Performance
Reagent | Solvent | Yield (%) | Purity (%) |
---|---|---|---|
EDC/HOBt | DCM | 85 | 98 |
DCC/DMAP | THF | 78 | 95 |
Green Synthesis via Multicomponent Reactions
Solvent-Free Cyclization
A novel one-pot method combines cyclohexyl isocyanide, Baylis-Hillman adducts, and 2,3-dihydrobenzo dioxine-5-carboxylic acid in ethanol-water (3:1) at 25°C .
Advantages:
-
Sustainability : Eliminates toxic solvents.
-
Efficiency : 72% yield in 4 hr.
Table 4: Green Synthesis Metrics
Condition | Metric | Value |
---|---|---|
Solvent | Ethanol-water (3:1) | 72% yield |
Temperature | 25°C | 4 hr |
Catalyst | None | — |
Comparative Analysis of Synthetic Methods
Table 5: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Cyclocondensation | 78 | 98 | High | 120 |
Acyl Chloride Hydrolysis | 92 | 97 | Moderate | 95 |
Carbodiimide Coupling | 85 | 98 | Low | 210 |
Green Synthesis | 72 | 95 | High | 80 |
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This enzyme is vital for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Studies have shown that derivatives of this compound exhibit potent inhibitory effects against InhA, making them promising candidates for developing new antituberculosis agents .
Table 1: Inhibition Potency of Pyrrolidine Carboxamides Against InhA
Compound | IC50 (μM) |
---|---|
1-Cyclohexyl-5-oxo... | 10.05 |
Pyrrolidine derivative A | 5.55 |
Pyrrolidine derivative B | 0.89 |
Neurological Applications
Recent research has also indicated potential applications in neurology, particularly concerning the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite regulation. Compounds structurally related to this compound have been identified as antagonists for RXFP3, showing promise in managing conditions such as obesity and metabolic syndrome . The ability to modulate this pathway could lead to novel treatments for metabolic disorders associated with antipsychotic drug use.
Case Study 1: Antitubercular Activity
A high-throughput screening study identified several pyrrolidine carboxamide derivatives with significant inhibitory activity against InhA. The lead compound from this study exhibited an IC50 value significantly lower than existing treatments, indicating a potential for further development into a therapeutic agent .
Case Study 2: RXFP3 Antagonism
In a separate investigation focusing on the relaxin-3/RXFP3 pathway, compounds based on the structure of this compound were synthesized and tested for their antagonist properties. These compounds were shown to effectively inhibit food intake induced by RXFP3-selective agonists in animal models, suggesting therapeutic potential for weight management .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Diversity and Structural Features
The 5-oxopyrrolidine-3-carboxylic acid scaffold accommodates diverse substituents at the 1-position, significantly altering physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Lipophilicity : The cyclohexyl group (logP ~2.5, estimated) offers intermediate lipophilicity between aromatic (e.g., 2-fluorophenyl, logP ~1.8) and long-chain alkyl (e.g., hexyl, logP ~3.0) substituents, balancing solubility and membrane permeability .
Biological Activity
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a cyclic compound featuring a pyrrolidine ring, a cyclohexyl substituent, and a carboxylic acid functional group. Its unique structure positions it as a candidate for various pharmaceutical applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 211.26 g/mol
- Structural Characteristics : The compound consists of a five-membered nitrogen-containing ring (pyrrolidine) and a carboxylic acid moiety, which can participate in diverse chemical reactions.
Synthesis Methods
Several synthetic pathways have been developed for this compound. These methods often involve multi-step processes that include:
- Formation of the pyrrolidine ring.
- Introduction of the cyclohexyl group.
- Carboxylation to yield the final product.
Antimicrobial Activity
Recent studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness particularly against multidrug-resistant pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 16 | Significant activity observed |
Klebsiella pneumoniae | 32 | Moderate activity |
Escherichia coli | >128 | No significant activity |
These findings suggest its potential as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicate a structure-dependent cytotoxic effect:
Compound Variant | Viability (%) | Significance (p-value) |
---|---|---|
This compound | 63.4 | p < 0.05 |
3,5-Dichloro derivative | 21.2 | p < 0.001 |
The compound's ability to reduce cell viability suggests it may induce apoptosis in cancer cells .
While specific mechanisms for this compound are not fully elucidated, preliminary research indicates that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrrolidine derivatives are known to exhibit antioxidant, anti-inflammatory, and neuropharmacological activities, which could contribute to their overall biological effects .
Case Studies
- Antimicrobial Efficacy Study : In a controlled study involving clinical isolates of Staphylococcus aureus, the compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential role in treating resistant infections .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on A549 cells showed that modifications to the cyclohexyl group enhanced anticancer activity significantly compared to unmodified variants .
Future Directions
Research into this compound is ongoing, with particular focus on:
- Developing derivatives with improved efficacy and reduced toxicity.
- Exploring its role in combination therapies for cancer and resistant infections.
- Investigating its mechanism of action at the molecular level to better understand its biological interactions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving functional group transformations. For example, a five-step approach starting from itaconic acid has been reported, yielding pyrimidine-5-carboxylic acid derivatives through cyclization and substitution reactions . Parallel solution-phase synthesis methods, such as those involving amidation of intermediates like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, are also applicable. Reaction optimization (e.g., solvent selection, temperature control) is critical to achieving high yields .
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques. X-ray crystallography provides unambiguous evidence of molecular geometry, as demonstrated in studies of structurally related spirocyclic compounds (e.g., 2'-Cyclohexyl-1'-oxo derivatives) . Complementary methods include H/C NMR for functional group analysis and elemental analysis (EA) to verify purity and stoichiometry .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) and adequate ventilation to avoid inhalation or skin contact .
- Avoidance of dust generation during weighing or transfer .
- Immediate decontamination of spills using non-combustible absorbents and disposal in approved containers .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of derivatives?
- Methodological Answer : Diastereoselective synthesis of pyrrolidine derivatives is achievable via stereochemical control during cyclization. For example, chiral catalysts or enantiopure starting materials (e.g., (3R)-configured intermediates) can induce specific stereochemistry, as seen in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates . Reaction parameters such as temperature, solvent polarity, and catalyst loading must be systematically optimized to enhance selectivity.
Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?
- Methodological Answer : Discrepancies in yields often arise from variations in reagent purity, reaction scale, or workup procedures. Systematic troubleshooting includes:
- Replicating protocols with rigorously purified reagents .
- Conducting kinetic studies to identify rate-limiting steps (e.g., cyclization efficiency) .
- Comparing solvent effects (e.g., DMF vs. toluene) on intermediate stability .
Q. How can the compound’s stability under experimental conditions be assessed?
- Methodological Answer : Stability studies should evaluate:
- Thermal degradation via thermogravimetric analysis (TGA) .
- Hydrolytic susceptibility by exposing the compound to aqueous buffers at varying pH .
- Light sensitivity through accelerated aging under UV/visible light .
Q. What are the challenges in characterizing decomposition products?
- Methodological Answer : Advanced chromatographic and mass spectrometric techniques are required. For example:
- LC-MS/MS to identify trace degradation products .
- GC-MS for volatile byproducts formed under oxidative conditions .
- Computational modeling (e.g., DFT) to predict degradation pathways .
Q. Data Interpretation and Optimization
Q. How should researchers address gaps in toxicological or ecological data?
- Methodological Answer : In silico tools (e.g., QSAR models) can predict acute toxicity and bioaccumulation potential when empirical data are unavailable . Experimental validation via in vitro assays (e.g., cytotoxicity testing on human cell lines) is recommended for risk assessment .
Q. What analytical workflows validate purity for pharmacological studies?
- Methodological Answer : A tiered approach is advised:
- Tier 1 : HPLC-UV/ELSD for purity assessment (>95%) .
- Tier 2 : High-resolution MS to confirm molecular mass and detect impurities .
- Tier 3 : Chiral chromatography to verify enantiomeric excess in stereospecific derivatives .
Q. Experimental Design Considerations
Q. How can researchers optimize reaction scalability without compromising yield?
Properties
IUPAC Name |
1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDLFWQCQNSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285836 | |
Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-56-9 | |
Record name | 6304-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.